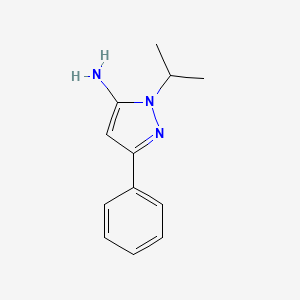

![molecular formula C20H30BNO5 B2681441 tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate CAS No. 1361110-65-7](/img/structure/B2681441.png)

tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

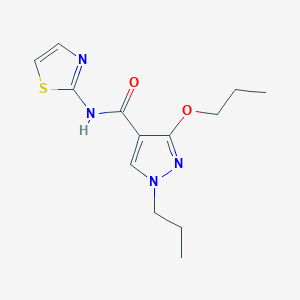

The compound “tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate” is a complex organic molecule. It contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Chemical Reactions Analysis

Boronic esters, such as the one present in this compound, are commonly used in various chemical reactions. They can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Applications De Recherche Scientifique

Synthesis and Characterization

This compound is an important intermediate in the synthesis of biologically active compounds. For instance, it plays a crucial role in the synthesis of kinase inhibitors, including those that target the mTOR pathway. The scalable synthesis of related benzoxazepine compounds demonstrates the utility of this intermediate in creating complex molecules with potential therapeutic applications (Naganathan et al., 2015). Furthermore, the synthesis and crystal structure analysis of related compounds, such as tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, underscore its significance in the development of novel chemical entities (Ye et al., 2021).

Medicinal Chemistry Applications

The benzoxazepine core, present in several kinase inhibitors, showcases the potential medicinal applications of compounds synthesized from tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate. The detailed process development and scale-up synthesis of such inhibitors illustrate the importance of this intermediate in the pharmaceutical industry, providing a pathway to potentially effective treatments for various diseases (Naganathan et al., 2015).

Material Science and Chemical Synthesis

The versatility of this compound extends beyond medicinal chemistry. It is also utilized in the development of new materials and chemical synthesis methodologies. For example, its derivatives have been explored for their properties as fluorescent molecular rotors, demonstrating potential applications in viscosity measurement and bioimaging (Ibarra-Rodrı Guez et al., 2017). This showcases the broad applicability of tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate and its derivatives in various research and industrial fields.

Mécanisme D'action

Target of action

Boronic acids and their esters, such as “tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate”, are often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . They can act as electrophiles and form bonds with nucleophilic partners in these reactions.

Mode of action

In a typical Suzuki-Miyaura coupling, the boronic acid or ester reacts with a halide or pseudohalide under the action of a palladium catalyst and a base . The boron atom in the boronic acid or ester forms a new carbon-carbon bond with the carbon atom that was bonded to the halogen in the halide or pseudohalide.

Biochemical pathways

The Suzuki-Miyaura coupling is a key step in many synthetic pathways for producing complex organic molecules, including pharmaceuticals and polymers .

Result of action

The result of the action of “tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate” would depend on the specific reaction it is involved in. In a Suzuki-Miyaura coupling, the result is the formation of a new carbon-carbon bond, which can be a key step in the synthesis of a more complex molecule .

Action environment

The action of “tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate” can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the efficiency of a Suzuki-Miyaura coupling can be affected by the choice of solvent, the base, and the palladium catalyst .

Propriétés

IUPAC Name |

tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30BNO5/c1-18(2,3)25-17(23)22-10-11-24-16-12-15(9-8-14(16)13-22)21-26-19(4,5)20(6,7)27-21/h8-9,12H,10-11,13H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYLRHPNPQAURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CCO3)C(=O)OC(C)(C)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

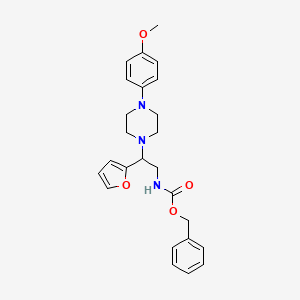

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2681365.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B2681374.png)

![3-[(3-Nitropyridin-2-yl)amino]benzamide](/img/structure/B2681376.png)

![3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2681377.png)

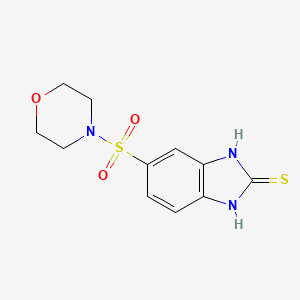

![2-(2,4-dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2681378.png)

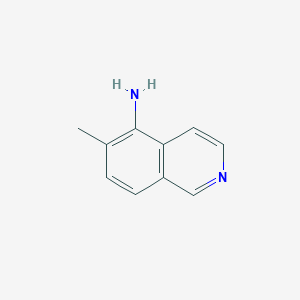

![7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2681380.png)